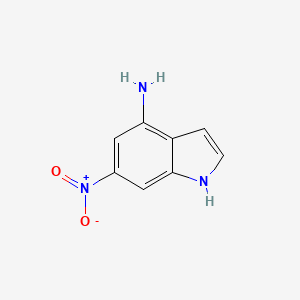

6-Nitro-1H-indol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPDYNQMNKZUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646457 | |

| Record name | 6-Nitro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-44-5 | |

| Record name | 6-Nitro-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization of 6 Nitro 1h Indol 4 Amine

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of 6-Nitro-1H-indol-4-amine is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups, namely the N-H bonds of the amine and indole (B1671886) ring, the C-H bonds of the aromatic system, the C=C bonds of the indole ring, and the N-O bonds of the nitro group.

The analysis of the IR spectrum allows for the precise identification of these groups and provides insights into the molecule's structure. The key vibrational frequencies and their assignments are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3300 - 3250 | N-H stretching | Indole N-H |

| 3150 - 3000 | C-H stretching | Aromatic (Indole Ring) |

| 1620 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1550 - 1490 | N-O stretching (asymmetric) | Nitro Group (-NO₂) |

| 1470 - 1440 | C=C stretching | Aromatic (Indole Ring) |

| 1360 - 1320 | N-O stretching (symmetric) | Nitro Group (-NO₂) |

| 850 - 750 | C-H out-of-plane bending | Aromatic (Indole Ring) |

The presence of a primary amine group (-NH₂) is confirmed by the characteristic pair of absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration for the primary amine is typically observed around 1620-1580 cm⁻¹. The indole N-H stretch is expected to appear in the 3300-3250 cm⁻¹ range.

The aromatic nature of the indole ring is evidenced by the C-H stretching vibrations between 3150 cm⁻¹ and 3000 cm⁻¹, and the C=C stretching vibrations within the 1470-1440 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring, are expected in the 850-750 cm⁻¹ range.

The nitro group (-NO₂) gives rise to two strong and distinct absorption bands. The asymmetric N-O stretching vibration is typically found in the 1550-1490 cm⁻¹ region, while the symmetric N-O stretching vibration appears in the 1360-1320 cm⁻¹ range. The precise positions of these bands can be influenced by the electronic environment of the nitro group within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Despite a thorough search of publicly available scientific literature and crystallographic databases, no experimental X-ray crystallography data for this compound could be located. Therefore, a detailed analysis of its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and specific intramolecular dimensions, cannot be provided at this time.

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable endeavor for future research. Such a study would provide definitive insights into its molecular geometry and the nature of intermolecular forces, such as hydrogen bonding, which are expected to be significant given the presence of the amine and indole N-H groups, as well as the nitro group.

Computational and Theoretical Investigations of 6 Nitro 1h Indol 4 Amine

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical studies are fundamental in elucidating the electronic properties and predicting the chemical behavior of 6-Nitro-1H-indol-4-amine. These methods offer a detailed description of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine its most stable molecular geometry. researchgate.net These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The stability of the molecule is inferred from its total electronic energy and thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which can also be calculated using DFT. mdpi.com For similar molecules like 5-aminoindole, DFT calculations have shown good agreement with experimental values for geometrical parameters. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the indole (B1671886) ring suggests a complex interplay of electronic effects that significantly influences the molecule's geometry and stability.

Table 1: Representative Theoretical Bond Lengths and Angles for an Indole Ring System

| Parameter | Typical Value (Å or Degrees) |

|---|---|

| C-C (benzene ring) | 1.39 - 1.41 |

| C-C (pyrrole ring) | 1.37 - 1.45 |

| C-N (pyrrole ring) | 1.37 - 1.38 |

| N-H | ~1.01 |

| C-N (amino group) | ~1.40 |

| C-N (nitro group) | ~1.48 |

| N-O (nitro group) | ~1.22 |

| C-C-C (benzene ring) | ~120° |

| C-N-C (pyrrole ring) | ~108° |

Note: These are generalized values for indole and related derivatives. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using DFT. The HOMO is typically located on the more electron-rich parts of the molecule, which in this case would be influenced by the amino group and the indole ring, making it the primary site for electrophilic attack. Conversely, the LUMO is generally situated on the electron-deficient regions, influenced by the nitro group, indicating the likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Conceptual HOMO-LUMO Analysis of Substituted Indoles

| Feature | Description | Expected Influence on this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the indole ring and the amino group, indicating susceptibility to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely localized on the nitro group and the benzene (B151609) portion of the indole ring, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be relatively small, suggesting a reactive molecule due to the presence of both strong electron-donating and electron-withdrawing groups. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). For this compound, the regions of negative potential are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential are likely to be found around the hydrogen atoms of the amino group and the indole N-H, suggesting these as sites for nucleophilic interaction. This analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO theory.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations can explore the conformational landscape of this compound by simulating the movements of its atoms and bonds at a given temperature. tandfonline.com This is particularly important for understanding how the molecule behaves in a biological system or in solution, where it can adopt various conformations. espublisher.com The simulations can reveal the flexibility of the molecule, the rotational barriers of its substituent groups (the amino and nitro groups), and the stability of different conformers. nih.gov This information is crucial for predicting how the molecule might interact with a biological target, such as a protein binding site. nih.gov

In Silico Prediction of Reactivity and Reaction Pathways

In silico methods are increasingly used to predict the reactivity and potential reaction pathways of chemical compounds. nih.gov For this compound, computational tools can be used to model its behavior in various chemical reactions. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of nitroaromatic compounds based on their molecular descriptors. mdpi.comirb.hrosti.gov These models can help in the early stages of drug discovery to identify promising candidates and flag potential issues. nih.govdntb.gov.ua Furthermore, computational methods can be used to explore the mechanisms of potential reactions, such as electrophilic or nucleophilic substitutions on the indole ring, by calculating the activation energies of different reaction pathways. researchgate.net Studies on related nitroindoles have highlighted their electrophilic nature and their utility in various chemical transformations. rsc.org

Solvation Models and Their Impact on Theoretical Predictions

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. For this compound, both explicit and implicit solvation models can be applied in theoretical calculations. Explicit solvation models involve simulating the individual solvent molecules around the solute, providing a detailed picture of the solute-solvent interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The choice of solvation model can have a significant impact on the accuracy of theoretical predictions, such as the molecule's conformational preferences, electronic properties, and reaction energetics. nih.gov For heterocyclic amines, understanding their behavior in aqueous environments is particularly important for biological applications. nih.gov

Computational Spectroscopic Prediction (e.g., GIAO for NMR chemical shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra, which is crucial for its structural confirmation and characterization. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR chemical shifts. github.io

This method, typically used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors of atomic nuclei. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. elsevierpure.comnih.gov

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved by performing a geometry optimization using a selected level of theory, for instance, B3LYP with a 6-311+G(d,p) basis set. elsevierpure.com This process finds the lowest energy conformation of the molecule.

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

NMR Shielding Calculation: With the optimized geometry, the GIAO method is employed to calculate the nuclear magnetic shielding tensors for each atom in the molecule. github.io This is a computationally intensive step that solves the Schrödinger equation in the presence of a magnetic field.

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts. This is typically done by subtracting the calculated shielding of the nucleus from the calculated shielding of the corresponding nucleus in a reference compound (e.g., TMS), or by using a linear regression analysis based on previously established correlations for similar compounds. elsevierpure.com

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data. For complex organic molecules like substituted indoles, DFT-GIAO calculations have been shown to provide ¹³C NMR chemical shift predictions that are in excellent agreement with experimental values, often with mean absolute errors of less than 2 ppm. researchgate.net Predictions for ¹H NMR are generally more challenging due to the smaller chemical shift range and higher sensitivity to subtle changes in geometry and intermolecular interactions, but can still provide valuable guidance. researchgate.net

For this compound, a computational study would be particularly useful in assigning the signals in its ¹H and ¹³C NMR spectra, especially for the aromatic protons and carbons, where the electron-withdrawing nitro group and the electron-donating amino group would have significant and opposing effects on the chemical shifts.

The table below illustrates the type of data that would be generated from such a computational study. Please note that the values presented are hypothetical and for illustrative purposes only, as no specific published data for this compound were found.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H1 (N-H) | - |

| H2 | - |

| H3 | - |

| H5 | - |

| H7 | - |

| NH₂ | - |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | - |

| C3 | - |

| C3a | - |

| C4 | - |

| C5 | - |

| C6 | - |

| C7 | - |

| C7a | - |

Pharmacological and Biological Research of 6 Nitro 1h Indol 4 Amine

In Vitro Biological Activity Assessments

Anticancer and Antiproliferative Efficacy Studies

The indole (B1671886) nucleus is a prominent scaffold in the design of anticancer agents, and substitutions at various positions can significantly influence cytotoxic and antiproliferative properties. researchgate.net

Research into compounds structurally analogous to 6-Nitro-1H-indol-4-amine has revealed significant antiproliferative activity. For instance, studies on 6,7-annulated indole derivatives featuring an amine at the C-4 position demonstrated antiproliferative effects in the low-micromolar range against human HL-60 tumor cells. nih.gov The efficacy of these compounds was found to be dependent on both the concentration and the duration of action. nih.gov

Furthermore, a series of new substituted benzo[g]indazoles, which are structurally related to indoles, were synthesized and evaluated for their antiproliferative activity. The 6-nitro derivatives, in particular, showed notable potency. Specifically, compounds 11a, 11b, 12a, and 12b displayed IC₅₀ values ranging from 5 to 15 µM against the NCI-H460 lung carcinoma cell line. mdpi.com Other research has identified indole nitroolefin-based compounds as potent cytotoxic agents against various urological cancer cell lines, including prostate (22Rv1) and bladder (T24) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 6-Nitro-benzo[g]indazoles | NCI-H460 (Lung) | 5 - 15 | mdpi.com |

| Indole Nitroolefin (Compound 16) | 22Rv1 (Prostate) | 1.53 | nih.gov |

| Indole Nitroolefin (Compound 14) | 22Rv1 (Prostate) | 10.94 | nih.gov |

| 6,7-Annulated-4-amino-indoles | HL-60 (Leukemia) | Low-micromolar | nih.gov |

The potential of nitro-containing heterocyclic compounds as antiprotozoal agents has been a subject of significant investigation. Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their in vitro antileishmanial activity against several Leishmania species. nih.gov The inhibitory potency of these derivatives was found to be species-dependent. While activity against L. tropica and L. major was limited, several derivatives exhibited strong to moderate activity against L. infantum. nih.gov

Similarly, a study on 2-benzyl-5-nitroindazolin-3-one derivatives revealed potent activity against Leishmania amazonensis. nih.govresearchgate.net Eight compounds from this series showed an IC₅₀ of less than 1 µM against the promastigote stage of the parasite. nih.govresearchgate.net Notably, four of these compounds were as active as the reference drug Amphotericin B against the clinically relevant intracellular amastigote stage. nih.govresearchgate.net The most potent compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, recorded an IC₅₀ of 0.46 µM against amastigotes. nih.govresearchgate.net

| Compound Class | Leishmania Species | Target Stage | IC₅₀ (µM) | Reference |

| 3-Chloro-6-nitro-1H-indazole derivatives | L. infantum | Promastigote | Moderate to Strong Activity | nih.gov |

| 2-Benzyl-5-nitroindazolin-3-one derivatives | L. amazonensis | Promastigote | < 1.0 | nih.govresearchgate.net |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | Amastigote | 0.46 | nih.govresearchgate.net |

Antimicrobial Spectrum Investigations

The indole scaffold is a key component in many compounds exhibiting antimicrobial properties. nih.gov The introduction of functional groups such as nitro and amino moieties can modulate this activity.

Studies on derivatives of 6-nitro-benzo[g]indazole have shown antibacterial potential. Specifically, compounds 12a and 13b from this class demonstrated activity against Neisseria gonorrhoeae, with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 62.5 µg/mL, respectively. mdpi.com These compounds were also found to have no hemolytic activity in human red blood cells, indicating a degree of selectivity. mdpi.com Other research has focused on different indole derivatives, such as those containing aminoguanidinium moieties, which have shown potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with MIC values ranging from 2 to 16 µg/mL. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Nitro-benzo[g]indazole (12a) | Neisseria gonorrhoeae | 250 | mdpi.com |

| 6-Nitro-benzo[g]indazole (13b) | Neisseria gonorrhoeae | 62.5 | mdpi.com |

| Indolyl Aminoguanidinium Derivatives | Various Gram-positive & Gram-negative | 2 - 16 | nih.gov |

The antifungal potential of indole-based compounds has been well-documented. researchgate.net A study of new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported a broad spectrum of activity against various microorganisms. nih.gov Several of these compounds demonstrated excellent antifungal effects against Candida krusei and moderate activity against Candida albicans. The most effective compounds in this series exhibited MIC values of 3.125 µg/mL. nih.gov The research identified an indole-triazole derivative, compound 3d , as a particularly promising lead for development as a novel antifungal agent. nih.gov

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Indole-Triazole/Thiadiazole Derivatives | Candida albicans | 3.125 | nih.gov |

| Indole-Triazole/Thiadiazole Derivatives | Candida krusei | 3.125 | nih.gov |

Antiviral Activity Assessments (e.g., against HCV)

Currently, there is no publicly available scientific literature detailing specific antiviral activity assessments of this compound, including against Hepatitis C Virus (HCV). While the broader class of indole derivatives has been investigated for potential antiviral properties, research focusing explicitly on the this compound isomer is not present in the reviewed scientific databases.

Anti-inflammatory Response Investigations

Investigations into the anti-inflammatory response of this compound have not been reported in the available scientific literature. Although indole-containing compounds are a subject of interest in anti-inflammatory research, specific studies on this particular nitro-indole amine have not been published.

Antimalarial Activity Screening

There is no available data from antimalarial activity screenings for this compound. Research into novel antimalarial agents is extensive; however, this specific compound does not appear to have been a subject of such published studies.

Enzyme Inhibition Profiling

A review of scientific literature indicates that the enzyme inhibition profile of this compound has not been characterized. While related structures, such as nitro-aryl 1H-indazole derivatives, have been studied for their effects on enzymes like tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), no such data exists for this compound.

Preclinical In Vivo Pharmacological Investigations

Comprehensive searches of preclinical research databases reveal a lack of in vivo pharmacological investigations for this compound.

There are no published efficacy studies of this compound in any relevant animal models for any disease state.

Data regarding the bioavailability and systemic exposure of this compound in vivo is not available in the current scientific literature.

Mechanistic Elucidation of Biological Actions of 6 Nitro 1h Indol 4 Amine

Cellular Pathway Modulation by 6-Nitro-1H-indol-4-amine

Effects on Gene Expression and Protein Regulation

There is no specific information regarding ligand-receptor interactions, enzyme inhibition kinetics, apoptosis induction, reactive intermediate generation, or gene expression modulation for this compound in the provided results. Therefore, fulfilling the request is not possible at this time.

Specific Mechanistic Pathways Relevant to this compound Activity

The functional groups of this compound—an indole (B1671886) ring, a nitro group at position 6, and an amine group at position 4—confer upon it a distinct electronic and structural profile that dictates its interaction with biological macromolecules. The following sections detail its involvement in several key cellular pathways.

DNA Interaction Mechanisms (e.g., G-quadruplex binding, minor groove alkylation)

The ability of small molecules to interact with DNA is a critical mechanism for many therapeutic agents. Indole derivatives, in particular, have been investigated for their capacity to bind to specific DNA structures.

G-quadruplex Binding: G-quadruplexes (G4) are non-canonical four-stranded DNA structures prevalent in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and downregulate oncogene expression. Research into substituted 5-nitroindole (B16589) derivatives has demonstrated their ability to bind to and stabilize the c-Myc promoter G-quadruplex. nih.gov These compounds typically interact with the terminal G-quartets of the structure. nih.gov While direct studies on this compound are limited, the established activity of related nitroindoles suggests a potential for this compound to also engage with G4 structures, a hypothesis that warrants further biophysical investigation. nih.gov

Minor Groove Alkylation: The minor groove of the DNA double helix is another important target for anticancer drugs. nih.gov Molecules that bind within the minor groove can interfere with DNA replication and transcription. nih.gov Certain natural products and synthetic compounds containing indole or pyrrole (B145914) moieties are known to act as DNA minor groove alkylating agents. nih.govnih.gov These agents form covalent bonds with DNA bases, typically at the N3 position of adenine (B156593) or the N2 position of guanine, leading to strand cleavage or cross-linking. nih.govresearchgate.netresearchgate.net The specific chemical architecture of this compound would determine its potential fit and reactivity within the DNA minor groove.

Kinase Inhibition Pathways (e.g., EGFR, VEGFR-2, BRAF)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of targeted therapies. The indole scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif.

EGFR, VEGFR-2, and BRAF Inhibition: The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase are key targets in oncology. nih.govnih.gov Numerous indole-based compounds have been developed as inhibitors of these kinases. nih.gov For instance, indole-2-carboxamides have been evaluated as multi-target inhibitors, demonstrating activity against EGFR, VEGFR-2, and BRAFV600E. nih.gov The efficacy of these inhibitors often depends on the substitution pattern on the indole ring, which influences binding affinity and selectivity. The potential of this compound to act as a kinase inhibitor would depend on its ability to fit into the ATP-binding pocket of these enzymes and form key interactions with hinge region residues.

| Kinase Target | Role in Cancer | Example of Indole-based Inhibitor Class |

| EGFR | Cell proliferation, survival | Indole-2-carboxamides |

| VEGFR-2 | Angiogenesis, tumor metastasis | Indole-2-carboxamides |

| BRAF | Cell growth, proliferation (MAPK pathway) | Indole-2-carboxamides |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. researchgate.netnih.gov In the context of cancer, elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape. acs.orgfrontiersin.org

Inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.gov Various classes of IDO1 inhibitors have been developed, many of which are designed to interact with the heme iron in the enzyme's active site or to act as tryptophan mimics. researchgate.netnih.gov While a wide range of scaffolds have been explored, the specific inhibitory activity of this compound against IDO1 has not been extensively detailed in the available literature. However, the indole nucleus itself is the substrate for the enzyme, suggesting that derivatives could potentially act as competitive inhibitors.

Trypanothione Reductase (TryR) Inhibition

Trypanothione reductase (TryR) is a flavoprotein enzyme essential for the redox homeostasis of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. dundee.ac.ukmdpi.com This enzyme is absent in humans, making it an attractive target for the development of selective anti-parasitic drugs. frontiersin.org

Several studies have focused on identifying inhibitors of TryR. Notably, nitro-containing heterocyclic compounds have shown promise in this area. For example, research on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential to bind to the active site of Leishmania TryR and inhibit its function. nih.gov These findings suggest that the nitroaromatic scaffold can be a key pharmacophore for TryR inhibition. Given its structure as a nitro-containing indole, this compound represents a candidate for investigation as a potential TryR inhibitor. mdpi.comnih.govplos.org

E. coli MurB Enzyme Inhibition

The Mur family of enzymes is involved in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for the survival of bacteria. nih.gov The enzyme MurB is a potential target for novel antibiotics, although it is distinct from MurA, which is inhibited by the antibiotic fosfomycin. nih.gov While various compounds have been screened for activity against Mur enzymes, there is a lack of specific published data detailing the inhibition of E. coli MurB by this compound or closely related nitroindoles. Research has identified other scaffolds, such as pyrrolidinediones, as reversible inhibitors of MurA. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. frontiersin.org PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. nih.govmdpi.com Modulation of PPARγ activity is a therapeutic strategy for type 2 diabetes and other metabolic disorders. frontiersin.org

Certain endogenous and synthetic molecules can act as PPARγ agonists or antagonists. For example, nitro derivatives of unsaturated fatty acids have been identified as endogenous partial agonists of PPARγ that covalently bind to the receptor. researchgate.net These molecules exhibit selective PPARγ modulation. researchgate.net While indole-based compounds have been designed as PPARγ agonists, specific data on the modulatory activity of this compound on PPARγ is not currently available in the scientific literature. nih.govnih.gov

Structure Activity Relationship Sar Studies of 6 Nitro 1h Indol 4 Amine Analogs

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 6-Nitro-1H-indol-4-amine analogs is intricately linked to the nature and position of various substituents on the indole (B1671886) ring system. Understanding the contribution of each functional group to the molecule's interaction with its biological target is paramount for designing more potent and specific compounds.

The nitro group at the 6-position of the indole ring is a pivotal determinant of the biological activity of this class of compounds. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire indole system. In studies of related 5-nitroindole (B16589) derivatives, the nitro group has been found to be crucial for binding to biological targets such as c-Myc G-quadruplex DNA d-nb.info. This suggests that the nitro group on the benzo ring of the indole scaffold is essential for target recognition and interaction, likely through specific hydrogen bonding or electrostatic interactions.

Furthermore, the presence of a nitro group can render the compound a substrate for nitroreductase enzymes, which are more prevalent in hypoxic environments, such as those found in solid tumors. This bioreductive activation can lead to the formation of cytotoxic metabolites, a strategy employed in the design of hypoxia-activated prodrugs. While direct evidence for this compound is limited, the established role of the nitro group in similar heterocyclic compounds suggests its importance in the mechanism of action.

| Compound | Substitution at Position 6 | Relative Biological Activity | Potential Interaction |

|---|---|---|---|

| Analog A | -NO2 | High | Hydrogen bonding, electrostatic interactions, bioreductive activation |

| Analog B | -H | Low | Loss of key interactions |

| Analog C | -NH2 | Variable | Altered electronic properties and hydrogen bonding capacity |

| Analog D | -Cl | Moderate | Halogen bonding, altered electronics |

The amino group at position 4 of the indole ring also plays a significant role in mediating biological activity. Its basic nature and ability to act as a hydrogen bond donor are critical for establishing interactions with the biological target. In analogous 5-aminoindole compounds, this functional group has been shown to be important for binding affinity d-nb.info. The position of the amino group on the pyrrole-facing side of the benzo ring allows it to engage in specific interactions within a target's binding pocket.

| Compound | Substitution at Position 4 | Relative Biological Activity | Potential Interaction |

|---|---|---|---|

| Analog E | -NH2 | High | Hydrogen bond donor |

| Analog F | -H | Low | Loss of key hydrogen bond |

| Analog G | -N(CH3)2 | Variable | Altered basicity and steric hindrance |

| Analog H | -NHCOCH3 | Low | Loss of hydrogen bond donor capacity |

Modification of the indole nitrogen (N1) provides a valuable avenue for modulating the physicochemical properties and biological activity of this compound analogs. N1-alkylation, for example, can enhance lipophilicity, which may improve cell permeability and pharmacokinetic properties. Studies on other indole derivatives have demonstrated that the introduction of various substituents at the N1 position can significantly impact their biological profiles. For instance, the introduction of alkyl or substituted alkyl chains can lead to additional interactions with the target protein, potentially increasing potency.

The size and nature of the substituent at N1 are critical. Bulky groups may introduce steric hindrance, preventing optimal binding to the target. Conversely, appropriately sized substituents bearing additional functional groups could exploit further binding interactions within the target site.

Beyond the primary 4-amino and 6-nitro substituents, further modifications to the benzo ring of the indole system can fine-tune the biological activity. The introduction of additional substituents at positions 5 or 7 could influence the electronic properties, lipophilicity, and steric profile of the molecule. For example, the addition of a halogen atom could introduce a potential halogen bond interaction with the target, while a methyl group could provide a favorable hydrophobic interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR model could be developed to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for this compound analogs would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

This model can be generated based on the structures of known active analogs (ligand-based) or from the structure of the biological target's binding site (structure-based). Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features. For lead optimization, the pharmacophore model can guide the design of new analogs with improved binding affinity by ensuring that they retain the key pharmacophoric elements while exploring new chemical space for additional favorable interactions. The general workflow for pharmacophore modeling involves feature identification, model generation, and validation before its application in virtual screening and lead optimization nih.gov.

Ligand Efficiency and Lipophilicity Considerations in Analog Design

In the rational design of analogs of this compound, two key metrics that guide the optimization of lead compounds are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). These parameters provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. This ensures that increases in potency are not achieved at the expense of undesirable physicochemical properties, which could lead to poor pharmacokinetic and safety profiles.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful tool for comparing the potency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity, often measured as logP or logD. It is a valuable metric for ensuring that affinity gains are not solely due to increased lipophilicity, which can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. An optimal LLE is typically sought to balance potency with drug-like properties.

To illustrate the application of these principles in the context of nitroindole analogs, we can examine the structure-activity relationship (SAR) of a series of substituted 5-nitroindoles that were evaluated for their anticancer activity. While not direct analogs of this compound, the findings from this series provide valuable insights into how modifications to the nitroindole scaffold can impact biological activity and physicochemical properties.

A study on pyrrolidine-substituted 5-nitroindole derivatives as binders of the c-Myc promoter G-quadruplex revealed important SAR trends. nih.gov The anti-proliferative effects of these compounds against HeLa cells were quantified, providing IC50 values that can be used to analyze the impact of different substituents. nih.gov

The table below presents a selection of these 5-nitroindole analogs and their corresponding anti-proliferative activity.

| Compound | Structure | Modifications from Parent Scaffold | IC50 (µM) in HeLa cells nih.gov |

|---|---|---|---|

| 5 |  | Pyrrolidine substitution at the 2-position of the 5-nitroindole core. | 5.08 ± 0.91 |

| 7 |  | Varies from compound 5 by the nature of the substituent on the pyrrolidine ring. | 5.89 ± 0.73 |

| 9 |  | A 5-nitro-indole compound. | Weak binding affinity compared to its 5-aminoindole counterpart (9a). |

| 5b |  | Unsubstituted indole. | Weaker binding than the corresponding nitro or amine substituted compounds 5 and 5a. |

In the context of designing analogs of this compound, these results suggest that modifications to the substituents on the indole core and the amino group at the 4-position would need to be carefully balanced to optimize both potency and physicochemical properties. For instance, while adding lipophilic groups might increase potency, it could also lead to a decrease in LLE if the increase in lipophilicity is not proportional to the gain in affinity. Therefore, a successful analog design strategy would involve iterative modifications and the calculation of LE and LLE to guide the selection of the most promising candidates for further development.

Chemical Modification and Derivatization Strategies for 6 Nitro 1h Indol 4 Amine

Synthesis of Novel 6-Nitro-1H-indol-4-amine Derivatives

The synthesis of novel derivatives from the this compound core is crucial for exploring its potential in various scientific fields. Strategies are often aimed at modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, to enhance its biological activity or material properties.

The primary amino group at the C-4 position and the secondary amine of the indole (B1671886) ring are primary targets for alkylation and acylation. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups.

N-Alkylation: The indole nitrogen can be alkylated under basic conditions using reagents like sodium hydride (NaH) to deprotonate the N-H group, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.govnih.gov Similarly, the 4-amino group can undergo alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, involving the reaction of the 4-amino group with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (NaBH₄), provides a controlled method for introducing N-alkyl groups. nih.gov

N-Acylation: The 4-amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide derivatives. researchgate.netresearchgate.net This modification is often used to introduce new functionalities or to serve as a protecting group. The indole nitrogen can also be acylated, although this is less common and typically requires stronger conditions.

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Derivative |

| N-Alkylation (Indole) | Methyl Iodide (CH₃I) | Methyl | 1-Methyl-6-nitro-1H-indol-4-amine |

| N-Alkylation (Amine) | Benzaldehyde, NaBH₄ | Benzyl | 4-(Benzylamino)-6-nitro-1H-indole |

| N-Acylation (Amine) | Acetyl Chloride (CH₃COCl) | Acetyl | N-(6-Nitro-1H-indol-4-yl)acetamide |

| N-Sulfonylation (Amine) | Dansyl Chloride | Dansyl | N-(6-Nitro-1H-indol-4-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |

Expanding the molecular complexity of this compound by incorporating other ring systems can lead to novel compounds with significantly altered properties. This can be achieved through various synthetic strategies.

One common approach involves the initial conversion of the amine to a more versatile functional group or the use of a halogenated precursor. For instance, a bromo or iodo substituent on the indole ring could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the attachment of a wide range of aromatic and heterocyclic fragments.

Alternatively, the 4-amino group can be used as a nucleophile to construct new heterocyclic rings. For example, reaction with diketones or their equivalents can lead to the formation of pyrazine or other nitrogen-containing heterocycles fused to the indole core. Condensation with appropriate reagents can yield derivatives containing imidazole, triazole, or other heterocyclic systems.

| Synthetic Strategy | Reagent/Catalyst Example | Moieties Introduced | Resulting Structure Type |

| Suzuki Coupling (on halo-precursor) | Phenylboronic acid, Pd(PPh₃)₄ | Phenyl | Phenyl-substituted this compound |

| Buchwald-Hartwig Amination | Pyrrolidine, Pd catalyst | Pyrrolidinyl | Pyrrolidinyl-substituted derivative |

| Condensation Reaction | 1,2-Diketone | Pyrazine ring | Fused Indolo[4,5-b]pyrazine derivative |

| Cycloaddition | Nitroalkenes | Pyrrolidine rings researchgate.net | Complex polycyclic structures |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. erciyes.edu.trnih.gov These reactions are particularly valuable for generating large libraries of related compounds for screening purposes. The indole nucleus is a well-known participant in various MCRs. For example, in a Mannich-type reaction, the indole (acting as the nucleophile, typically at the C-3 or C-5 position), an aldehyde, and an amine can react to form a new aminomethylated indole derivative. nih.gov The presence of the 4-amino and 6-nitro groups on the this compound scaffold would influence the regioselectivity of such reactions, potentially directing the addition to the C-5 or C-7 positions. By varying the aldehyde and amine components, a diverse library of derivatives can be rapidly synthesized.

Prodrug Design and Development Based on this compound

The nitroaromatic group is a classic "trigger" for bioreductive prodrugs. nih.gov These prodrugs are designed to be inactive until they reach a specific biological environment, such as the hypoxic (low oxygen) regions characteristic of solid tumors. In these environments, nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce the nitro group to a hydroxylamine or an amine. researchgate.net This reduction can trigger a cascade of reactions, leading to the release of an active cytotoxic agent.

This compound is an excellent candidate for this prodrug strategy. The 6-nitro group can serve as the hypoxic trigger. The 4-amino group can be temporarily masked or attached to a cytotoxic payload via a self-immolative linker. Upon reduction of the nitro group, the resulting electron-donating amine or hydroxylamine can induce an electronic rearrangement that cleaves the linker and releases the active drug specifically at the target site. This approach aims to increase the therapeutic index of a drug by minimizing its exposure to healthy tissues. researchgate.netnih.gov

Conjugation Strategies for Targeted Delivery and Enhanced Specificity

To improve the delivery of this compound or its derivatives to specific cells or tissues, it can be conjugated to targeting moieties. The 4-amino group provides a convenient handle for such conjugation.

Common conjugation strategies include:

Amide Bond Formation: The amino group can be coupled to a carboxylic acid on a targeting ligand (e.g., a peptide, antibody fragment, or small molecule that binds to a specific receptor) using standard peptide coupling reagents.

Linker Chemistry: A bifunctional linker can be attached to the amino group. The other end of the linker can then be used to attach to the targeting molecule. This approach allows for greater control over the spacing and properties of the conjugate.

Bioconjugation: The principles of bioconjugation can be applied to attach the indole derivative to larger biomolecules. escholarship.org For example, the amine could be modified to an isothiocyanate, which can then react with lysine residues on a protein.

These strategies can transform a non-specific compound into a targeted agent, enhancing its efficacy and reducing off-target effects.

Derivatization for Analytical Applications (e.g., enhanced detectability, chromatographic separation)

For analytical purposes, such as quantifying the compound in biological matrices or environmental samples, derivatization is often necessary to improve its detection and separation characteristics. nih.govsemanticscholar.org The primary amino group of this compound is the ideal target for such modifications.

Derivatization can enhance:

Detectability: Attaching a chromophore or a fluorophore allows for highly sensitive detection using HPLC with UV-Vis or fluorescence detectors. researchgate.netthermofisher.com

Chromatographic Behavior: Modifying the polar amino group can reduce tailing on reversed-phase HPLC columns and improve peak shape. nih.gov For gas chromatography (GC), derivatization is often essential to increase the volatility and thermal stability of the analyte. nih.govsemanticscholar.org

| Derivatizing Agent | Abbreviation | Purpose | Detection Method |

| Dansyl Chloride | DNS-Cl | Introduces a fluorescent group | Fluorescence, UV |

| Dabsyl Chloride | Introduces a chromophoric group | UV-Visible | |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Introduces a fluorescent group | Fluorescence, UV thermofisher.com |

| o-Phthalaldehyde | OPA | Forms a fluorescent isoindole product | Fluorescence thermofisher.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility for GC analysis | GC-MS, GC-FID |

Future Research Directions and Therapeutic Potential of 6 Nitro 1h Indol 4 Amine

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities of indole (B1671886) derivatives suggest that 6-Nitro-1H-indol-4-amine could interact with a range of novel biological targets. A significant body of research has identified indole-based compounds as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancers. nih.gov

Future research should focus on screening this compound and its analogues against panels of kinases implicated in various diseases. Key targets could include:

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR), which are validated targets in non-small-cell lung cancer and other solid tumors. nih.gov

Non-Receptor Tyrosine Kinases: Including members of the Src family, which are involved in cancer cell proliferation, survival, and metastasis.

Serine/Threonine Kinases: Such as BRAF, particularly the V600E mutant found in melanoma and colorectal cancers. nih.gov

Beyond kinases, the structural motifs within this compound warrant investigation into other therapeutic areas. The nitro-indole core, for instance, has been explored for its ability to bind non-canonical DNA structures known as G-quadruplexes. nih.gov These structures are found in the promoter regions of oncogenes like c-Myc, and stabilizing them can suppress gene expression. nih.gov Investigating the affinity of this compound for various G-quadruplexes could open new avenues in anticancer research. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Associated Therapeutic Area |

| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | Oncology (e.g., Lung, Kidney Cancer) |

| Serine/Threonine Kinases | BRAFV600E | Oncology (e.g., Melanoma) |

| Non-Canonical DNA | c-Myc Promoter G-quadruplex | Oncology |

| Neurotransmitter Receptors | Serotonin (5-HT) Receptors | Neurology (e.g., Depression, Anxiety) |

Development of Advanced Synthetic Methodologies for Enantioselective Access

Many bioactive molecules exist as enantiomers, where only one stereoisomer is responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. While specific enantioselective syntheses for this compound are not yet established, developing such methods is a critical step for its future as a therapeutic agent.

Current synthetic strategies for substituted indoles often rely on classical methods like the Batcho-Leimgruber indole synthesis, which can be adapted for precursors of this compound. researchgate.net This process typically involves the reductive cyclization of an intermediate enamine derived from a substituted nitrotoluene. researchgate.net

Future research should focus on adapting modern asymmetric catalysis to the synthesis of this compound and its derivatives, particularly if a chiral center is introduced into the molecule. Promising approaches include:

Organocatalysis: The use of small chiral organic molecules, such as bifunctional thiourea-tertiary amines, has proven effective in the enantioselective synthesis of complex indole-containing structures like 3,3-disubstituted oxindoles. nih.gov

Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for asymmetric hydrogenations and cyclization reactions, which could be applied to create chiral indolines that are precursors to the final indole.

The development of a robust and scalable enantioselective synthesis will be paramount for producing single-enantiomer derivatives of this compound for detailed pharmacological evaluation.

Table 2: Synthetic Methodologies Relevant to this compound

| Synthetic Approach | Description | Potential Application |

| Batcho-Leimgruber Synthesis | Reductive cyclization of a β-enamino nitro compound. | Core synthesis of the substituted indole ring. researchgate.net |

| Vilsmeier-Haack Reaction | Formylation of the indole ring, typically at the 3-position. | Functionalization of the indole scaffold. nih.gov |

| Catalytic Reduction | Reduction of the nitro group to an amine (e.g., using Pd/C and H2). | Conversion of nitro-indoles to amino-indoles. nih.govcam.ac.uk |

| Asymmetric Michael Addition | Organocatalytic addition to nitroolefins. | Creation of chiral centers in indole derivatives. nih.gov |

Investigation of this compound in Combination Therapies

The complexity of diseases like cancer often necessitates combination therapies to achieve durable responses and overcome drug resistance. Should this compound or its derivatives prove effective as, for example, a kinase inhibitor, a critical avenue of research would be its evaluation in combination with other therapeutic agents.

Potential combination strategies could include:

Pairing with Standard Chemotherapy: Combining a targeted agent with cytotoxic chemotherapy is a common strategy to attack cancer cells through multiple mechanisms.

Combination with Other Targeted Inhibitors: In cancers driven by multiple signaling pathways, using inhibitors against different targets (e.g., an EGFR inhibitor and a BRAF inhibitor) can produce synergistic effects.

Combination with Immunotherapy: There is growing interest in combining targeted therapies with immune checkpoint inhibitors to enhance the anti-tumor immune response.

Preclinical studies using cancer cell lines and animal models would be essential to identify synergistic combinations, understand the mechanisms of synergy, and establish a rationale for potential clinical trials.

Leveraging this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein or target. The unique structure of this compound makes it an attractive starting point for the development of such probes.

By synthetically modifying the core structure, researchers could create a toolkit of related molecules to investigate biological pathways. For example:

Affinity Probes: Attaching a reactive group or a photo-affinity label could allow for the irreversible binding and subsequent identification of the compound's protein targets.

Fluorescent Probes: Incorporating a fluorophore would enable the visualization of the compound's distribution within cells and tissues, providing insights into its mechanism of action.

Biotinylated Probes: Adding a biotin (B1667282) tag would facilitate the isolation and purification of target proteins through affinity chromatography.

Developing such probes from the this compound scaffold could accelerate the discovery of its biological targets and elucidate its function in complex cellular environments.

Challenges and Opportunities in Translating Academic Research into Clinical Applications

The path from a promising compound in academic research to a clinically approved therapeutic is fraught with challenges. nih.govnih.gov For a novel entity like this compound, these hurdles are significant.

Challenges:

High Development Costs: The cost of developing a new drug from discovery to market approval is exceedingly high, often exceeding $2 billion. nih.gov

Preclinical Toxicology: Thoroughly assessing the safety profile and identifying potential toxicities is a critical and resource-intensive step before any human trials can begin.

Clinical Trial Inefficiency: A large percentage of clinical trials fail due to issues with patient recruitment, retention, or a lack of efficacy. nih.gov

Regulatory Hurdles: Navigating the complex regulatory requirements of agencies like the Food and Drug Administration (FDA) is a major challenge for any new therapeutic. nih.gov

Opportunities:

Biomarker Development: Identifying predictive biomarkers—for example, a specific gene mutation—could help select patient populations most likely to respond to the drug, thereby increasing the efficiency and success rate of clinical trials.

Improved Preclinical Models: The use of more sophisticated preclinical models, such as patient-derived xenografts or organoids, can provide a more accurate prediction of how a compound will behave in humans.

Streamlined Clinical Trials: Innovative trial designs, such as adaptive trials, can make the clinical evaluation process more efficient and flexible.

Collaborative Research: Partnerships between academic institutions, pharmaceutical companies, and government agencies can help bridge the "valley of death" in drug development by providing the necessary funding and expertise to advance promising compounds into the clinic. nih.govresearchgate.net

Successfully translating the therapeutic potential of this compound into a clinical application will require a concerted effort to address these challenges while capitalizing on emerging opportunities in translational science. nih.gov

Q & A

Basic Research Questions

Q. How can X-ray crystallography be employed to resolve the molecular structure of 6-Nitro-1H-indol-4-amine?

- Methodology : Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Validate the structure using ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry . Ensure data collection at high resolution (<1.2 Å) to minimize errors in nitro-group positioning.

Q. What synthetic routes are recommended for the preparation of this compound with minimal byproducts?

- Methodology : Optimize nitration conditions using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can hydrogen-bonding patterns in this compound crystals be systematically characterized?

- Methodology : Perform graph-set analysis (as per Etter’s rules) on crystallographic data to classify motifs like R₂²(8) rings or D -chains. Use software like Mercury to visualize interactions, focusing on nitro-amino and indole-NH donor/acceptor pairs .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization of this compound derivatives?

- Methodology : Cross-validate using orthogonal techniques:

- NMR discrepancies : Check for solvent impurities or tautomerism (e.g., nitro-amine vs. nitro-imine forms).

- Mass spec anomalies : Use high-resolution MS (HRMS-ESI) to distinguish isotopic patterns from adducts.

- Statistical analysis : Apply principal component analysis (PCA) to batch data to identify outlier batches .

Q. What strategies mitigate the risk of nitrosamine formation in this compound under storage or reaction conditions?

- Methodology : Conduct forced degradation studies (e.g., exposure to heat/light) and analyze samples via LC-MS/MS for nitrosamine traces (e.g., NDMA, NDEA). Implement EMA guidelines by avoiding secondary amine precursors and using nitrite-scavenging agents (e.g., ascorbic acid) during synthesis .

Q. How do hydrogen-bonding networks influence the biological activity of this compound derivatives in enzyme inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.